molecular formula C14H17F3N2O2 B1404518 tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 1356109-19-7

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B1404518
CAS No.: 1356109-19-7
M. Wt: 302.29 g/mol
InChI Key: ANFYGRXZEODWMT-UHFFFAOYSA-N
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Description

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is widely used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One practical method for synthesizing tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate. This reaction is driven by the photochemical activity of electron donor-acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the use of visible light-promoted decarboxylative cross-coupling reactions suggests a potential pathway for scalable synthesis .

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the formation of trifluoromethyl radicals through photoredox catalysis. These radicals can then participate in various chemical transformations, leading to the formation of trifluoromethylated products . The molecular targets and pathways involved in these reactions are primarily related to the generation and stabilization of radical intermediates .

Comparison with Similar Compounds

  • tert-butyl 2-(trifluoromethyl)acrylate
  • trifluoromethyl iodide
  • eosin Y

Uniqueness: tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific structure, which combines a trifluoromethyl group with a naphthyridine core. This combination enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications .

Biological Activity

Overview

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic compound characterized by its unique structural elements, including a trifluoromethyl group and a naphthyridine core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17F3N2O2
  • Molecular Weight : 302.3 g/mol
  • CAS Number : 1356109-19-7
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to the formation of trifluoromethyl radicals through photoredox catalysis. These radicals can engage in various chemical transformations that lead to the synthesis of biologically active derivatives. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical factors in drug design and efficacy .

Biological Activities

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine have shown significant cytotoxic effects against various cancer cell lines. For instance, studies on related naphthyridine derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of apoptosis-related proteins .
  • Anti-inflammatory Effects : Some naphthyridine derivatives have been reported to reduce pro-inflammatory cytokines in models of inflammatory diseases, suggesting potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • Aaptamine and its derivatives have been studied for their anticancer properties, showing IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines including non-small cell lung cancer and cervical cancer . The mechanism involves p53-independent pathways leading to apoptosis.
  • Cytotoxicity Assessment :
    • In vitro studies on related compounds indicated significant cytotoxicity against human leukemia and breast cancer cell lines with IC50 values as low as 0.03 μM. The cytotoxic effects were linked to the induction of autophagy and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
AaptamineNaphthyridine derivativeAnticancer10.47 - 15.03 μg/mL
Demethyl(oxy)aaptamineNaphthyridine derivativeAnticancer<0.03 μM
IsosaaptamineNaphthyridine derivativeAnticancerHighest among analogues

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-10-9(8-19)4-5-11(18-10)14(15,16)17/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFYGRXZEODWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745317
Record name tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-19-7
Record name 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-2-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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